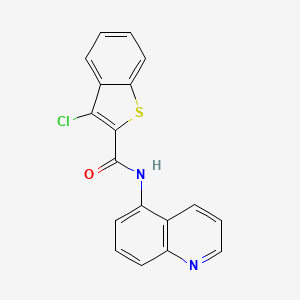

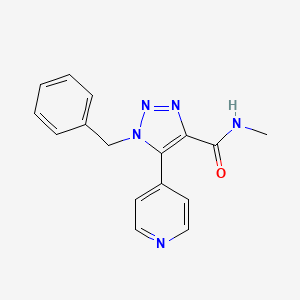

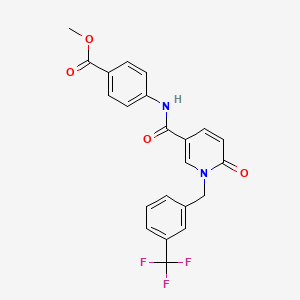

![molecular formula C13H12ClF3N6 B2448110 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2034310-01-3](/img/structure/B2448110.png)

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Pharmacological Properties

- This compound is part of a series of synthesized piperazinopyrimidines with a focus on discovering new pharmacological agents with diverse activities, including anti-inflammatory, analgesic, and antimicrobial effects. A study highlighted the synthesis of novel compounds derived from visnaginone and khellinone, indicating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities for some derivatives (Abu‐Hashem et al., 2020).

Antibacterial and Antimicrobial Activity

- Research into pyridothienopyrimidines and pyridothienotriazines derivatives, including reactions with 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, showcased their potential antimicrobial activities. This suggests that modifications to the pyrimidine core can influence the spectrum of biological activity (Abdel-rahman et al., 2002).

Antineoplastic Activity

- The compound has been investigated for its antineoplastic activities. For instance, dipeptidyl peptidase inhibitors containing the pyrimidine structure, aimed at treating type 2 diabetes, have undergone pharmacokinetic studies in rats, dogs, and humans, revealing insights into metabolism and excretion pathways that could be relevant for cancer therapy as well (Sharma et al., 2012).

Antitumor Activity

- New pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities against human cancer cell lines, demonstrating the potential of pyrimidine derivatives in cancer treatment. This underscores the chemical’s role in the development of novel antitumor agents (Gineinah et al., 2013).

Antibacterial Interaction Studies

- The interaction of pyrazolo[1,5-a]pyrimidine derivatives with plasma proteins has been investigated, providing insight into their potential as antibacterial agents. This research sheds light on how these compounds interact with biological systems, which is crucial for designing drugs with improved efficacy and reduced toxicity (He et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit pi3kδ , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them critical for the development and maintenance of the immune system .

Biochemical Pathways

Inhibition of pi3kδ has been shown to lead to a decrease in inflammatory and immune responses . This suggests that the compound could potentially affect pathways related to inflammation and immunity.

Result of Action

The inhibition of pi3kδ has been demonstrated to decrease inflammatory and immune responses in preclinical animal models . This suggests that the compound could potentially have anti-inflammatory and immunosuppressive effects.

properties

IUPAC Name |

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClF3N6/c14-9-6-18-12(19-7-9)23-3-1-22(2-4-23)11-5-10(13(15,16)17)20-8-21-11/h5-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBWTQBGTKGBLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=C(C=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClF3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

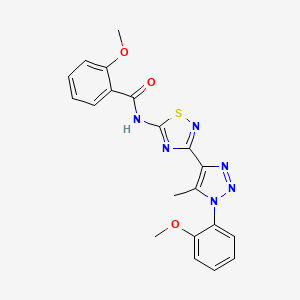

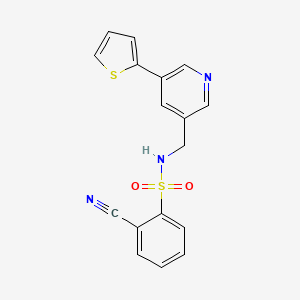

![1-(3-Chlorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2448032.png)

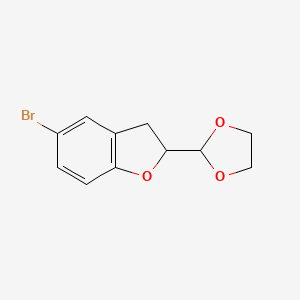

![ethyl 1-[(4-ethylphenyl)sulfonyl]-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1H-indole-3-carboxylate](/img/structure/B2448034.png)

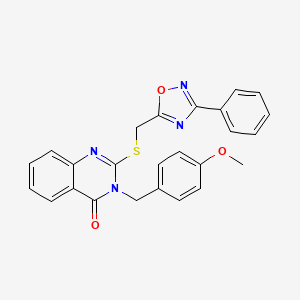

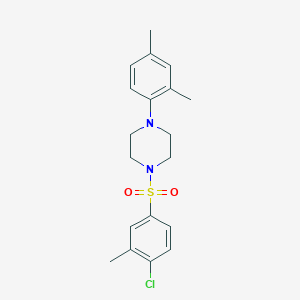

![N-(3,4-dimethoxyphenyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2448038.png)

![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2448042.png)

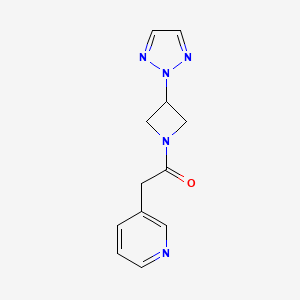

![2,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2448049.png)